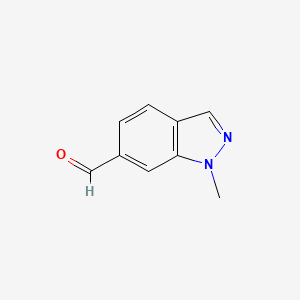

1-Methyl-1H-indazole-6-carbaldehyde

Description

BenchChem offers high-quality 1-Methyl-1H-indazole-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indazole-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMQGPATHPKGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653303 | |

| Record name | 1-Methyl-1H-indazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-51-3 | |

| Record name | 1-Methyl-1H-indazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-6-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring with a methyl group at the N1 position and a reactive aldehyde at the C6 position, renders it a versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

1-Methyl-1H-indazole-6-carbaldehyde is typically a yellow solid with a purity of 95% or higher as determined by HPLC. It is advisable to store this compound at temperatures between 0-8°C to maintain its stability.

| Property | Value | Reference |

| CAS Number | 1092351-51-3 | |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Yellow solid | |

| Purity | ≥95% (HPLC) | |

| Storage | 0-8°C | |

| InChI Key | YVMQGPATHPKGOU-UHFFFAOYSA-N | [1] |

| SMILES | CN1C2=C(C=CC(=C2)C=O)C=N1 | [1] |

| Monoisotopic Mass | 160.06366 Da | [1] |

Synthesis

The synthesis of 1-Methyl-1H-indazole-6-carbaldehyde can be approached through several strategic routes, often involving the initial formation of the indazole core followed by the introduction or modification of the substituent at the 6-position.

A common strategy involves the cyclization of a suitably substituted phenylhydrazine derivative. For instance, the reaction of a 2-halo-4-formylphenylhydrazine with a methylating agent can lead to the formation of the 1-methyl-1H-indazole-6-carbaldehyde. The halogen at the ortho position facilitates the cyclization.[2]

Alternatively, a multi-step sequence starting from a pre-formed indazole can be employed. This may involve the introduction of a functional group at the 6-position that can be subsequently converted to an aldehyde. For example, a bromo-substituted 1-methyl-1H-indazole can be transformed into the desired carbaldehyde through a series of reactions.[2]

A general synthetic workflow is depicted below:

Key Reactions of the Aldehyde Group

Reactions of the Indazole Ring

The indazole ring is an aromatic system that can undergo electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic effects of the N1-methyl group and the C6-carbaldehyde group. The C6-carbaldehyde group is electron-withdrawing and generally directs incoming electrophiles to the C5 and C7 positions. The N1-methyl group primarily influences the reactivity of the pyrazole portion of the ring system, with the C3 position being a common site for electrophilic attack in 1H-indazoles. [2]Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). [2]

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. [2]1-Methyl-1H-indazole-6-carbaldehyde serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the realm of oncology.

The indazole nucleus is a well-established core for the development of protein kinase inhibitors. [3]The aldehyde functionality of 1-Methyl-1H-indazole-6-carbaldehyde provides a convenient starting point for the synthesis of diverse libraries of compounds to be screened for kinase inhibitory activity. For example, the aldehyde can be used to introduce various side chains through reactions like the Wittig or Knoevenagel condensations, or it can be converted to an amine via reductive amination to allow for further derivatization. [4]

Spectroscopic Data

The structural elucidation of 1-Methyl-1H-indazole-6-carbaldehyde is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, detailed spectra are often proprietary, the general features can be predicted. The ¹H NMR spectrum would show signals for the methyl group, the aldehyde proton, and the aromatic protons on the indazole ring. The ¹³C NMR spectrum would display corresponding signals for the methyl carbon, the aldehyde carbonyl carbon, and the carbons of the bicyclic aromatic system. [5]* Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. Expected peaks include those for aromatic C-H stretching, and importantly, the characteristic C=O stretching of the aldehyde group. [2]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. The monoisotopic mass of 1-Methyl-1H-indazole-6-carbaldehyde is 160.06366 Da. [1]

Safety and Handling

1-Methyl-1H-indazole-6-carbaldehyde is classified as harmful if swallowed (H302). It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection (P280). In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338). Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Experimental Protocols

General Procedure for the Oxidation of an Indazole-Carbaldehyde to a Carboxylic Acid

-

Dissolve the indazole-carbaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Add a buffer, such as sodium dihydrogen phosphate, and a chlorine scavenger, like 2-methyl-2-butene.

-

Slowly add a solution of an oxidizing agent, for example, sodium chlorite in water, to the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction with a reducing agent, for example, a saturated aqueous solution of sodium sulfite.

-

Acidify the aqueous layer with an acid, such as 1 N HCl, to precipitate the carboxylic acid product.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.

General Procedure for the Reduction of an Indazole-Carbaldehyde to an Alcohol

-

In a reaction vessel under an inert atmosphere, suspend a reducing agent, such as lithium aluminum hydride or sodium borohydride, in a dry aprotic solvent like tetrahydrofuran (THF).

-

Cool the suspension to 0°C.

-

Slowly add a solution of the indazole-carbaldehyde in the same solvent to the cooled suspension.

-

Allow the reaction to proceed at 0°C or room temperature while monitoring its progress by TLC or HPLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude alcohol product, which can be further purified by column chromatography if necessary.

Analytical HPLC Method Development

A general approach to developing a reversed-phase HPLC method for purity analysis would involve:

-

Column: A C18 stationary phase is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the indazole chromophore has a strong absorbance.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

Conclusion

1-Methyl-1H-indazole-6-carbaldehyde is a valuable and versatile intermediate in organic synthesis with significant applications in the discovery and development of new pharmaceutical agents. Its rich chemistry, stemming from the reactive aldehyde group and the biologically relevant indazole core, makes it a compound of high interest to researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications to support and inform future research endeavors.

References

Sources

- 1. PubChemLite - 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. scienceopen.com [scienceopen.com]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 5. 1-Methyl-1H-indazole-6-carbaldehyde(1092351-51-3) 1H NMR spectrum [chemicalbook.com]

Synthesis and discovery of 1-Methyl-1H-indazole-6-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Discovery of 1-Methyl-1H-indazole-6-carbaldehyde

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of 1-Methyl-1H-indazole-6-carbaldehyde, a pivotal intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[4] We will explore the strategic considerations behind its synthesis, detailing the construction of the indazole core, the regioselective introduction of the N1-methyl group, and the installation of the C6-carbaldehyde functionality. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to enable the successful synthesis and application of this versatile building block.

Introduction: The Significance of the Indazole Moiety

Nitrogen-containing heterocycles are fundamental building blocks in the development of therapeutic agents.[3] Among them, the indazole ring system—a bicyclic structure formed by the fusion of a benzene and a pyrazole ring—has emerged as a critical pharmacophore.[1][5] Its ability to act as a bioisostere of indole, forming strong hydrogen bonds within the active sites of proteins, has led to its incorporation into numerous marketed drugs, particularly kinase inhibitors like Pazopanib and Axitinib.[6]

1-Methyl-1H-indazole-6-carbaldehyde (CAS No. 1092351-51-3) is a highly valuable derivative within this class.[4] Its structure combines the stable, N-methylated indazole core with a reactive aldehyde group at the 6-position. This aldehyde serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations, including condensations, oxidations, and reductions, thereby providing access to a diverse library of complex molecules.[1][4]

Physicochemical Properties

A summary of the key properties of 1-Methyl-1H-indazole-6-carbaldehyde is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1092351-51-3 | [4][7] |

| Molecular Formula | C₉H₈N₂O | [4][7] |

| Molecular Weight | 160.17 g/mol | [7] |

| Appearance | Yellow solid | [4] |

| Purity | ≥ 95% (HPLC) | [4] |

| Storage Conditions | Store at 0-8°C | [4] |

| MDL Number | MFCD11109366 | [4][7] |

| PubChem ID | 37818596 | [4][7] |

Strategic Approaches to Synthesis

The synthesis of 1-Methyl-1H-indazole-6-carbaldehyde is not a trivial one-step process. It requires a multi-step approach where the order of reactions—ring formation, N-alkylation, and C6-functionalization—is a critical strategic decision. The primary challenges lie in achieving regioselectivity during the N-alkylation step and efficiently installing the aldehyde group.

Caption: High-level workflow for the synthesis of 1-Methyl-1H-indazole-6-carbaldehyde.

Pillar 1: Indazole Ring Construction

The formation of the indazole bicycle is the foundational stage of the synthesis. Numerous methods have been developed, often starting from appropriately substituted benzene derivatives.[1][5]

-

From Hydrazones: A common and effective route involves the condensation of a substituted benzaldehyde with a hydrazine, followed by an intramolecular cyclization.[1][8] For instance, reacting a 2-halobenzaldehyde with methylhydrazine forms a hydrazone intermediate, which can then undergo an intramolecular Ullmann-type reaction to yield the 1-methyl-1H-indazole.[8] The choice of an ortho-halogen, particularly fluorine, is strategic as it facilitates the subsequent nucleophilic aromatic substitution step.[1]

-

From o-Toluidines: Diazotization of o-toluidine derivatives followed by ring closure involving the methyl group is another classical approach to the indazole core.[5]

-

Nitrosation of Indoles: While not directly applicable for a 6-carbaldehyde derivative, it is noteworthy that 1H-indazole-3-carbaldehydes are efficiently prepared via the nitrosation of corresponding indoles.[6][9][10] This method underscores the diverse strategies available for functionalizing the indazole system, although direct C3 formylation of indazoles via Vilsmeier-Haack is generally ineffective.[6][10]

Pillar 2: Regioselective N1-Methylation

A significant challenge in indazole chemistry is controlling the site of N-alkylation. Direct alkylation of an unsubstituted 1H-indazole typically yields a mixture of the thermodynamically more stable N1-alkylated product and the kinetically favored N2-alkylated product.[11][12]

Achieving high N1-selectivity is paramount. Research has shown that the choice of base, solvent, and electrophile dramatically influences the regioisomeric ratio.[11][13][14]

-

Thermodynamic Control: Using strong bases like sodium hydride (NaH) in polar aprotic solvents such as THF or DMF tends to favor the formation of the more stable N1-isomer.[11][15] The N1-anion is thermodynamically preferred.

-

Steric and Electronic Effects: The substituents on the indazole ring also play a crucial role. Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the N1 and N2 positions, affecting the outcome of the alkylation.[11][13] For instance, studies on 3-, 4-, 5-, and 6-carboxylate indazoles showed they were all functionalized selectively at the N1 position.[13][14]

For the synthesis of our target molecule, methylation can be achieved by treating the indazole precursor with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base.[16] Alternatively, starting the synthesis with methylhydrazine directly incorporates the N1-methyl group during the ring formation step, elegantly bypassing the regioselectivity issue.[1][8]

Pillar 3: Installation of the C6-Carbaldehyde

The introduction of the aldehyde group at the C6 position is the final key transformation. This can be achieved through several pathways:

-

From a Pre-installed Halogen: A highly effective method is to start with a 6-bromo-1-methyl-1H-indazole intermediate. This can be subjected to a lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF). This approach offers a direct and high-yielding route to the aldehyde.

-

Oxidation of an Alcohol: If the synthesis yields (1-Methyl-1H-indazol-6-yl)methanol, this primary alcohol can be readily oxidized to the corresponding aldehyde using standard oxidizing agents such as manganese dioxide (MnO₂) or via Swern or Dess-Martin periodinane oxidation.[1]

-

Reduction of a Carboxylic Acid or Ester: Conversely, if the precursor is 1-Methyl-1H-indazole-6-carboxylic acid or its methyl ester, it can be reduced to the aldehyde.[17] This often requires a two-step process: reduction of the ester to the primary alcohol (e.g., with LiAlH₄), followed by re-oxidation to the aldehyde as described above.[1] Direct reduction of a carboxylic acid to an aldehyde is more challenging but can be achieved with specific reagents.

Field-Proven Experimental Protocol

The following protocol outlines a robust and scalable synthetic route to 1-Methyl-1H-indazole-6-carbaldehyde, integrating the strategic pillars discussed above. This pathway begins with a commercially available, appropriately substituted benzaldehyde and utilizes methylhydrazine to ensure N1-regioselectivity from the outset.

Caption: A validated multi-step synthesis of 1-Methyl-1H-indazole-6-carbaldehyde.

Step 1: Synthesis of N'-(4-bromo-2-fluorobenzylidene)-N-methylhydrazine

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorobenzaldehyde (1.0 eq) and ethanol (approx. 5 mL per gram of aldehyde).

-

Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The resulting crude product can often be precipitated by adding cold water, filtered, washed, and dried. This intermediate is typically used in the next step without further purification.

-

Causality: The condensation reaction between the aldehyde and hydrazine is a standard, high-yielding method to form the hydrazone. Using methylhydrazine at this stage definitively sets the N1-methylation, avoiding later regioselectivity issues.

-

Step 2: Synthesis of 6-Bromo-1-methyl-1H-indazole

-

Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), combine the crude hydrazone from Step 1 (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. This intramolecular Ullmann condensation is often the rate-limiting step.[8]

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield pure 6-bromo-1-methyl-1H-indazole.

-

Causality: The copper-catalyzed C-N bond formation is a powerful method for constructing the indazole ring from the o-halo-hydrazone precursor. The base (K₂CO₃) is essential to neutralize the H-F generated during the cyclization.

-

Step 3: Synthesis of 1-Methyl-1H-indazole-6-carbaldehyde

-

Setup: Dissolve 6-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Formylation: Add anhydrous DMF (1.5-2.0 eq) dropwise to the reaction mixture, again keeping the temperature at -78°C. A color change is typically observed.

-

Quenching & Workup: After stirring for an additional 1-2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude solid by column chromatography or recrystallization to obtain 1-Methyl-1H-indazole-6-carbaldehyde as a yellow solid.[4]

-

Causality: The low temperature (-78°C) is critical to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions. DMF serves as an efficient one-carbon electrophile to install the formyl group.

-

Conclusion and Future Outlook

1-Methyl-1H-indazole-6-carbaldehyde stands as a testament to the enabling power of synthetic chemistry. Its "discovery" was not a singular event but rather a gradual recognition of its immense value as a versatile platform for accessing novel chemical space. The synthetic routes described herein, particularly the strategy involving early-stage N-methylation and late-stage formylation via lithium-halogen exchange, represent a reliable and logical approach for its preparation on a laboratory scale. As the demand for sophisticated heterocyclic compounds continues to grow in drug discovery, the importance of key intermediates like 1-Methyl-1H-indazole-6-carbaldehyde will only increase, paving the way for the development of next-generation therapeutics.

References

-

Cu-Mediated Cyclization to Form 1H-Indazoles. Organic Chemistry. [Link]

-

Development of a selective and scalable N1-indazole alkylation. PubMed Central (PMC). [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

-

Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]

-

(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

-

Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme Chemistry. [Link]

-

1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O. PubChem. [Link]

-

Methyl 1H-indazole-6-carboxylate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

-

The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

-

Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ChemInform. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid.

- Methods for preparing indazole compounds.

-

1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

Sources

- 1. 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | Benchchem [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. 1092351-51-3 | 1-Methyl-1H-indazole-6-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 17. 1-Methyl-1H-indazole-6-carboxylic acid methyl ester AldrichCPR 1007219-73-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-6-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indazole core is a key pharmacophore found in a variety of biologically active molecules. The presence of a reactive carbaldehyde group at the 6-position and a methyl group at the 1-position provides a versatile scaffold for the synthesis of more complex drug candidates. Accurate structural elucidation is paramount for its application in targeted drug design and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for 1-Methyl-1H-indazole-6-carbaldehyde, a detailed experimental protocol for data acquisition, and an interpretation of the expected spectral features.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-Methyl-1H-indazole-6-carbaldehyde is expected to show distinct signals for the aldehyde proton, the aromatic protons on the indazole ring, and the methyl protons. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of structurally related indazole derivatives and the known effects of substituents on aromatic systems. The spectrum is assumed to be recorded in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 1-Methyl-1H-indazole-6-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.9 - 10.1 | Singlet (s) | N/A |

| H-7 | 8.1 - 8.3 | Singlet (s) or Doublet (d) | ~0.8-1.0 Hz (if coupled to H-5) |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8.5 Hz, ~1.5 Hz |

| H-4 | 7.6 - 7.8 | Doublet (d) | ~8.5 Hz |

| H-3 | 7.9 - 8.1 | Singlet (s) | N/A |

| N-CH₃ | 4.0 - 4.2 | Singlet (s) | N/A |

Justification of Predicted ¹H NMR Data:

-

Aldehyde Proton (CHO): The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its expected downfield chemical shift in the range of 9.9-10.1 ppm.

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring of the indazole scaffold will appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the carbaldehyde group will deshield the ortho proton (H-5 and H-7) and the para proton (H-4). H-7 is expected to be the most downfield of the aromatic protons due to its proximity to the electron-withdrawing aldehyde group and the pyrazole ring. It will likely appear as a singlet or a narrow doublet due to a small meta-coupling to H-5. H-5 is expected to be a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7. H-4 will likely be a doublet due to ortho-coupling with H-5.

-

Indazole Proton (H-3): The proton at the 3-position of the indazole ring is expected to be a singlet and will appear in the downfield aromatic region.

-

Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet in the upfield region, typically around 4.0-4.2 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 1-Methyl-1H-indazole-6-carbaldehyde are based on the analysis of similar heterocyclic compounds and the known substituent effects on benzene rings.

Table 2: Predicted ¹³C NMR Data for 1-Methyl-1H-indazole-6-carbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 193 |

| C-7a | 140 - 142 |

| C-3a | 138 - 140 |

| C-6 | 135 - 137 |

| C-3 | 133 - 135 |

| C-5 | 125 - 127 |

| C-4 | 122 - 124 |

| C-7 | 110 - 112 |

| N-CH₃ | 35 - 37 |

Justification of Predicted ¹³C NMR Data:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield, typically in the 190-193 ppm range.

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The aromatic carbons will resonate in the 110-145 ppm region. The carbon atom attached to the aldehyde group (C-6) and the bridgehead carbons (C-3a and C-7a) are expected to be the most downfield among the ring carbons. The chemical shifts of C-4, C-5, and C-7 will be influenced by the positions relative to the electron-withdrawing aldehyde group.

-

Indazole Carbon (C-3): The C-3 carbon of the pyrazole ring is expected to be in the downfield region of the aromatic carbons.

-

Methyl Carbon (N-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around 35-37 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like 1-Methyl-1H-indazole-6-carbaldehyde.

1. Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of 1-Methyl-1H-indazole-6-carbaldehyde for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Ensure the solvent is free from water and other impurities.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Before data acquisition, the probe must be tuned to the correct frequency for ¹H and ¹³C nuclei, and the magnetic field homogeneity must be optimized by shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

3. Data Processing and Analysis:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

Physical and chemical properties of 1-Methyl-1H-indazole-6-carbaldehyde

An In-Depth Technical Guide to 1-Methyl-1H-indazole-6-carbaldehyde

Introduction: A Versatile Building Block in Modern Chemistry

1-Methyl-1H-indazole-6-carbaldehyde is a heterocyclic aromatic compound featuring a bicyclic indazole core, N-methylated at the 1-position, and functionalized with a carbaldehyde group at the 6-position. This unique combination of a privileged indazole scaffold and a reactive aldehyde handle makes it a valuable and versatile intermediate in the fields of medicinal chemistry and materials science.[1] The indazole ring system is a well-established bioisostere of indole and is a core component of numerous biologically active compounds, including kinase inhibitors used in cancer therapy.[2][3] The aldehyde group provides a reactive site for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2][4] This guide provides a detailed examination of the physical, chemical, and spectral properties of this key synthetic intermediate.

Physicochemical and Computational Properties

The fundamental properties of 1-Methyl-1H-indazole-6-carbaldehyde are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry, providing insights into its behavior in various solvent systems and its potential for molecular interactions.

| Property | Value | Source |

| CAS Number | 1092351-51-3 | [1][5] |

| Molecular Formula | C₉H₈N₂O | [1][6] |

| Molecular Weight | 160.17 g/mol | [5][6] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| InChI Key | YVMQGPATHPKGOU-UHFFFAOYSA-N | [5][6] |

| SMILES | CN1N=CC2=CC=C(C=O)C=C12 | [6] |

| Topological Polar Surface Area (TPSA) | 42.48 Ų | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 1 | [6] |

Spectral Signature: Confirming Molecular Identity

Spectroscopic analysis is critical for verifying the structure and purity of 1-Methyl-1H-indazole-6-carbaldehyde. The expected spectral data provides a unique fingerprint for the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key signals would include a singlet for the aldehyde proton (-CHO) typically in the δ 9.8-10.2 ppm region, a singlet for the N-methyl protons (-CH₃) around δ 4.0 ppm, and a set of multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm) for the protons on the bicyclic indazole ring system.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum, typically around δ 190 ppm. Other key signals include the N-methyl carbon resonance around δ 35-40 ppm and a series of signals in the δ 110-150 ppm range corresponding to the aromatic carbons of the indazole ring.

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence for the presence of the key functional groups. A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹, characteristic of the C=O stretching vibration of an aromatic aldehyde. Additionally, bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹.[5]

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum should exhibit a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 160.17 g/mol .[7]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 1-Methyl-1H-indazole-6-carbaldehyde stems from the distinct reactivity of its aldehyde functional group and the aromatic indazole core.

Reactions of the Aldehyde Group

The aldehyde moiety is a versatile handle for a wide array of transformations:

-

Oxidation : The aldehyde can be readily oxidized to the corresponding 1-Methyl-1H-indazole-6-carboxylic acid. This is a common transformation used to prepare precursors for amides and esters, further expanding the synthetic diversity.[5]

-

Reduction : The aldehyde can be reduced to the primary alcohol, (1-Methyl-1H-indazol-6-yl)methanol, using standard reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions : It serves as an excellent electrophile for condensation reactions such as Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or Knoevenagel condensations to introduce other functional groups.[2]

-

Reductive Amination : Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding secondary or tertiary amines.

Reactions of the Indazole Ring

The indazole ring itself can undergo electrophilic substitution, though the regioselectivity is governed by the directing effects of the existing substituents.

-

Electrophilic Aromatic Substitution : The indazole system is generally electron-rich. However, the C6-carbaldehyde group is an electron-withdrawing group, which deactivates the benzene portion of the ring and directs incoming electrophiles to the C5 and C7 positions (meta-directing). The N1-methyl group primarily influences the reactivity of the pyrazole ring.[5]

-

Halogenation : The C3 position of the 1H-indazole core is often susceptible to electrophilic attack.[5] Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively, typically at the C3 position.[5]

Caption: Key reaction pathways of 1-Methyl-1H-indazole-6-carbaldehyde.

Synthetic Approach

The synthesis of 1-Methyl-1H-indazole-6-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. A common strategy involves the initial construction of the indazole ring system, followed by functionalization. An alternative pathway involves the manipulation of a pre-existing functional group at the 6-position into the carbaldehyde. For example, the synthesis can be conceptualized as starting from a substituted toluene derivative, proceeding through cyclization to form the indazole, followed by methylation and functional group transformation.

Caption: Conceptual synthesis workflow for 1-Methyl-1H-indazole-6-carbaldehyde.

Experimental Protocol: Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental step for creating derivatives like amides and esters. While direct oxidation is feasible, an alternative and frequently employed route in multi-step syntheses involves the hydrolysis of a corresponding ester, which itself can be derived from the aldehyde. Below is a protocol adapted from procedures for analogous indazole systems.[5]

Objective: To synthesize 1-Methyl-1H-indazole-6-carboxylic acid from its corresponding methyl ester precursor (Methyl 1-methyl-1H-indazole-6-carboxylate).

Materials:

-

Methyl 1-methyl-1H-indazole-6-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl 1-methyl-1H-indazole-6-carboxylate in a mixture of methanol and water.

-

Cooling: Place the flask in an ice bath and cool the solution to approximately 5°C with gentle stirring.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (typically 1.1 to 1.5 equivalents) to the cooled reaction mixture. The addition should be dropwise to maintain the low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours (e.g., 4-12 hours) to ensure the hydrolysis is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 by adding 1M HCl. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

-

Drying: Dry the purified 1-Methyl-1H-indazole-6-carboxylic acid under vacuum to yield the final product.

This self-validating protocol relies on the insolubility of the final carboxylic acid product in the acidic aqueous medium, allowing for straightforward isolation and purification.

References

-

Supporting Information - Wiley-VCH 2007. Wiley Online Library. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing). [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.

- Synthesis of 1H-Indazoles via Silver(I)

-

1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O). PubChemLite. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

-

1-Methyl-1H-indazole | C8H8N2. PubChem. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Methyl-1H-indazole-3-carbaldehyde | 885518-98-9 | Benchchem [benchchem.com]

- 5. 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | Benchchem [benchchem.com]

- 6. 1092351-51-3 | 1-Methyl-1H-indazole-6-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 7. PubChemLite - 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O) [pubchemlite.lcsb.uni.lu]

1-Methyl-1H-indazole-6-carbaldehyde molecular structure and weight

An In-Depth Technical Guide to 1-Methyl-1H-indazole-6-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

1-Methyl-1H-indazole-6-carbaldehyde is a heterocyclic building block of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a bicyclic indazole core, is considered a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The presence of a reactive aldehyde functional group at the 6-position, combined with the N-methylated indazole ring, makes this molecule a versatile intermediate for the synthesis of complex molecular architectures.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of 1-Methyl-1H-indazole-6-carbaldehyde. We will delve into its core physicochemical properties, detail a robust synthetic protocol, explore its chemical reactivity, and highlight its critical role in the development of modern therapeutics, particularly in the domain of kinase inhibitors.[4]

Molecular Structure and Physicochemical Properties

The molecular architecture of 1-Methyl-1H-indazole-6-carbaldehyde consists of a benzene ring fused to a pyrazole ring, forming the indazole scaffold. A methyl group is attached to the N1 position of the pyrazole ring, and a carbaldehyde (formyl) group is substituted at the C6 position of the benzene ring.

The aldehyde group is strongly electron-withdrawing, which influences the electronic properties of the entire aromatic system. This deactivates the benzene portion of the ring toward electrophilic aromatic substitution and would direct incoming electrophiles primarily to the C5 and C7 positions.[1] The N1-methyl group solidifies the tautomeric form of the indazole, preventing the proton migration that can occur in unsubstituted indazoles and ensuring regiochemical integrity in subsequent reactions.

Key Properties Summary

The fundamental properties of 1-Methyl-1H-indazole-6-carbaldehyde are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [3][5] |

| Molecular Weight | 160.17 g/mol | [6] |

| Monoisotopic Mass | 160.06366 Da | [5] |

| CAS Number | 1092351-51-3 | [1][3] |

| Appearance | Yellow solid | [3] |

| SMILES | CN1C2=C(C=CC(=C2)C=O)C=N1 | [5] |

| InChI Key | YVMQGPATHPKGOU-UHFFFAOYSA-N | [5][6] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

| Topological Polar Surface Area (TPSA) | 42.4 Ų | [6] |

Synthesis and Spectroscopic Characterization

While several synthetic routes to the indazole core exist, a reliable and frequently employed strategy for preparing 1-Methyl-1H-indazole-6-carbaldehyde involves a multi-step sequence starting from a more stable carboxylate precursor.[1][7] This approach offers excellent control over the introduction of the sensitive aldehyde functionality. The workflow involves the reduction of a methyl ester to a primary alcohol, followed by a mild oxidation to yield the target aldehyde.

Synthetic Workflow Diagram

The following diagram illustrates the two-step conversion from the methyl ester precursor.

Caption: Synthetic pathway from ester to aldehyde.

Detailed Experimental Protocol

This protocol describes the synthesis starting from Methyl 1-methyl-1H-indazole-6-carboxylate.

Step 1: Reduction of Methyl 1-methyl-1H-indazole-6-carboxylate to (1-Methyl-1H-indazol-6-yl)methanol

-

Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add a solution of Methyl 1-methyl-1H-indazole-6-carboxylate (1.90 g, 10 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add Lithium aluminum hydride (LiAlH₄) (0.42 g, 11 mmol) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C. Causality Note: LiAlH₄ is a powerful reducing agent; slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask back to 0°C and cautiously quench the reaction by the sequential, dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and then water again (1.5 mL). Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid.

-

Workup: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF.

-

Isolation: Concentrate the filtrate under reduced pressure to yield (1-Methyl-1H-indazol-6-yl)methanol as a crude solid, which can be used in the next step without further purification.

Step 2: Oxidation to 1-Methyl-1H-indazole-6-carbaldehyde

-

Setup: To a 250 mL round-bottom flask, add the crude (1-Methyl-1H-indazol-6-yl)methanol from the previous step (approx. 10 mmol) and Dichloromethane (DCM, 100 mL).

-

Addition of Oxidant: Add activated Manganese dioxide (MnO₂) (7.8 g, 90 mmol) to the solution. Expertise Note: MnO₂ is a mild, chemoselective oxidant ideal for converting allylic and benzylic alcohols to aldehydes without over-oxidizing to the carboxylic acid. A large excess is typically required for efficient conversion.

-

Reaction: Stir the resulting black suspension vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting alcohol is no longer visible.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 1-Methyl-1H-indazole-6-carbaldehyde.[1]

Spectroscopic Characterization

The structural identity and purity of the final compound are confirmed using standard spectroscopic methods.

-

¹H NMR: Proton NMR spectroscopy provides distinct signals for the different protons in the molecule. Key expected resonances include a singlet for the N-methyl protons, a singlet for the aldehyde proton, and a set of signals in the aromatic region corresponding to the protons on the indazole ring system.[1]

-

¹³C NMR, IR, MS: Further confirmation can be obtained from ¹³C NMR, which will show a characteristic peak for the aldehyde carbonyl carbon, and Infrared (IR) spectroscopy, which will exhibit a strong carbonyl (C=O) stretch. Mass Spectrometry (MS) will confirm the molecular weight.[8]

Applications in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, featured in numerous FDA-approved drugs.[2][9] Its bioisosteric relationship with the native indole structure allows it to act as a potent hinge-binding motif in many protein kinases, making indazole derivatives a rich source of kinase inhibitors for oncology and inflammation.[9][10]

1-Methyl-1H-indazole-6-carbaldehyde is a key intermediate used to access these complex, biologically active molecules.[3] The aldehyde handle is a versatile functional group that can be readily transformed into a wide array of other functionalities, enabling the exploration of structure-activity relationships (SAR) during a drug discovery campaign. For instance, it can undergo reductive amination to install amine side chains, Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or condensation reactions to build new heterocyclic rings.

Role as a Kinase Inhibitor Scaffold

Many indazole-based drugs, such as Pazopanib and Axitinib, function by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[2][9] The indazole core typically forms key hydrogen bonds within the ATP-binding pocket of the kinase.

Caption: Inhibition of a protein kinase by an indazole derivative.

Safety, Handling, and Storage

As with any laboratory chemical, 1-Methyl-1H-indazole-6-carbaldehyde should be handled with appropriate care, following good laboratory practices.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly.[12]

-

Fire Safety: The compound is combustible. Use standard extinguishing media such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.

-

Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[11] Do not let the product enter drains.[12]

-

Storage: Keep the container tightly closed in a dry, cool place.[11] Recommended storage is at refrigerator temperatures (0-8°C) to ensure long-term stability.[3]

-

Toxicity: While specific toxicological properties have not been thoroughly investigated for this exact compound, related aldehydes and heterocyclic molecules can be harmful if swallowed or inhaled and may cause skin and eye irritation.[11][12][14] Treat as a potentially hazardous substance.

Conclusion

1-Methyl-1H-indazole-6-carbaldehyde stands out as a high-value chemical intermediate. Its well-defined structure, predictable reactivity, and the established biological importance of its scaffold make it an indispensable tool for researchers, scientists, and drug development professionals. The synthetic accessibility and the versatility of the aldehyde functional group provide a robust platform for the rapid generation of diverse chemical libraries aimed at discovering next-generation therapeutics.

References

-

Angene Chemical. (2024). Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O). Retrieved from [Link]

-

Coadou, G., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from [Link]

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- Chen, J-R., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gamendazole. Retrieved from [Link]

-

Siddiqui, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Solution. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | Benchchem [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 6. 1092351-51-3 | 1-Methyl-1H-indazole-6-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. 1-Methyl-1H-indazole-6-carbaldehyde(1092351-51-3) 1H NMR spectrum [chemicalbook.com]

- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. angenechemical.com [angenechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile starting points for drug design due to their favorable structural and electronic properties, synthetic accessibility, and ability to interact with a wide array of biological targets. Among these, the indazole scaffold—a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring—has emerged as a cornerstone of modern drug discovery.[1][2][3][4][5]

Though rare in nature, synthetic indazole derivatives have proven to be exceptionally fruitful, exhibiting a vast spectrum of biological activities including anti-cancer, anti-inflammatory, anti-emetic, antibacterial, and antiviral properties.[1][2][6][7][8][9][10] This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the indazole core. We will dissect its fundamental properties, survey key synthetic strategies, analyze its role in structure-activity relationships (SAR), and showcase its success through case studies of clinically approved drugs.

Core Physicochemical Properties and Tautomerism

The indazole ring system is an aromatic, 10 π-electron system, a feature that confers significant thermodynamic stability.[7] A critical aspect of its chemistry is the existence of two principal tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on the pyrazole ring nitrogen dictates the molecule's hydrogen bonding capabilities and overall electronic distribution. While both tautomers are relevant in drug design, the 1H-indazole form is generally the more thermodynamically stable and thus the predominant tautomer in unsubstituted systems.[6][11] This tautomerism is a key consideration in synthesis, as reaction conditions can influence the regioselectivity of N-alkylation or N-arylation, leading to distinct isomers with potentially different biological activities.

Caption: Tautomeric forms of the indazole scaffold.

Strategic Synthesis of Functionalized Indazoles

The ability to efficiently and selectively functionalize the indazole core is paramount to its utility in drug discovery. Over the years, synthetic strategies have evolved from classical methods to highly sophisticated transition-metal-catalyzed reactions.

Key Synthetic Methodologies

Modern synthetic chemistry offers a powerful toolkit for constructing the indazole ring and decorating it with desired functional groups.

-

Transition-Metal-Catalyzed C-H Activation/Annulation: This approach has become a mainstay for its efficiency and atom economy. It typically involves the reaction of a starting material like an azobenzene or an arylimidate with a coupling partner in the presence of a rhodium(III), cobalt(III), or palladium(II) catalyst.[6][12] This strategy allows for the direct formation of the N-N bond and cyclization in a single step, providing access to a wide range of substituted indazoles.

-

1,3-Dipolar Cycloaddition: This metal-free strategy often involves the reaction of an aryne (generated in situ) with a diazo compound.[6][12][13] The concerted cycloaddition provides a clean and often highly regioselective route to the indazole core.

-

Oxidative C-H Amination: These methods construct the pyrazole ring by forming an N-N bond via intramolecular amination of an aryl C-H bond. A common starting material is an arylhydrazone, which can be cyclized using an oxidant like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA).[6]

-

Classical Named Reactions: While modern methods are often preferred, classical syntheses like the Davis-Beirut reaction remain relevant. This metal-free approach uses inexpensive starting materials to form 2H-indazoles and indazolones.[12]

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision driven by factors such as desired substitution pattern, functional group tolerance, scalability, and cost.

| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |

| C-H Activation/Annulation | Good to Excellent | Broad tolerance for various functional groups. | High efficiency, direct functionalization. | Requires transition metal catalysts which can be expensive and require removal. |

| [3+2] Dipolar Cycloaddition | Good to Excellent (>80%)[12] | Broad tolerance on both aryne and diazo precursors.[12] | High yields, excellent regioselectivity, mild conditions.[12] | Requires synthesis of precursors; aryne generation can be harsh for some substrates. |

| Davis-Beirut Reaction | Good (60-90%)[12] | Tolerates a range of amines; sensitive to solvent.[12] | Metal-free, uses inexpensive starting materials.[12] | Can be low-yielding with certain substrates; may require optimization.[12] |

| Oxidative C-H Amination | Good | Good functional group compatibility.[6] | Metal-free process. | Requires stoichiometric oxidant. |

Experimental Protocols

Trustworthiness in synthesis relies on robust and reproducible protocols. Below are representative methodologies for two powerful synthetic strategies.

Protocol 1: Rh(III)/Cu(II)-Catalyzed Synthesis of 1H-Indazoles via C-H Activation [12]

This protocol describes the synthesis of 1H-indazoles from arylimidates and nitrosobenzenes, a redox-neutral transformation.

-

Step 1: Reagent Preparation: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol, 1.0 equiv), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).

-

Step 2: Inert Atmosphere: Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Step 3: Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene (0.24 mmol, 1.2 equiv) via syringe.

-

Step 4: Reaction: Seal the tube and stir the reaction mixture vigorously at 80 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 5: Work-up and Purification: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with dichloromethane. Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1H-indazole product.

Protocol 2: Synthesis of N1-Substituted 4-Aminoindazoles [14]

This protocol is a key step in the synthesis of CCR4 antagonists, demonstrating selective N1-alkylation.

-

Step 1: Starting Material Preparation: Dissolve the appropriate 4-aminoindazole (e.g., 9a-d, 1.0 equiv) in dimethyl sulfoxide (DMSO).

-

Step 2: Deprotonation: Add powdered potassium hydroxide (KOH) (1.2 equiv) to the solution and stir at room temperature for 30 minutes. The causality here is that the strong base selectively deprotonates the more acidic N1 proton of the indazole.

-

Step 3: Alkylation: Add the desired alkylating agent (e.g., 3-cyanobenzyl chloride, 1.1 equiv) to the reaction mixture.

-

Step 4: Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Step 5: Work-up and Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the N1-alkylated indazole.

The Indazole in Modern Drug Design

The indazole scaffold's value extends far beyond its structure; its specific electronic and hydrogen-bonding features make it a master key for locking into protein active sites.

The Quintessential Kinase Hinge-Binder

A predominant role for the indazole scaffold is as an ATP-competitive inhibitor of protein kinases.[5] Kinases are a critical class of enzymes often dysregulated in cancer. The indazole nucleus expertly mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase active site. The N1-H typically acts as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor, creating a strong bidentate interaction that anchors the inhibitor in place.[15] Substituents on the indazole core can then be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity.[10]

Caption: Interaction of the indazole scaffold with a kinase active site.

A Master of Bioisosteric Replacement

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of lead optimization. The indazole nucleus is a superb bioisostere for several common moieties, offering solutions to pharmacokinetic liabilities.

-

Phenol Replacement: Phenolic groups are prone to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability and short half-life. Replacing a phenol with an indazole preserves the crucial hydrogen bond donating N-H group while being significantly less susceptible to this metabolic pathway. This exchange often increases lipophilicity and metabolic stability.[16]

-

Indole Replacement: The indazole is a bioisostere of the indole nucleus, which is found in many biologically active compounds. The key advantage of the indazole is the additional N2 nitrogen, which can act as a hydrogen bond acceptor, potentially forming an extra interaction with the target protein to improve affinity.[7]

Therapeutic Success: Indazole-Containing Drugs

The true measure of a privileged scaffold is its presence in approved medicines. The indazole core is central to numerous FDA-approved drugs, particularly in oncology.

| Drug Name (Brand) | Target(s) | Therapeutic Indication(s) |

| Pazopanib (Votrient®) | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[6][17] |

| Axitinib (Inlyta®) | VEGFR | Advanced Renal Cell Carcinoma[10][18][19] |

| Niraparib (Zejula®) | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[6][10][17] |

| Entrectinib (Rozlytrek®) | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors[6][18][19] |

| Granisetron (Kytril®) | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting[7][18][19] |

| Benzydamine | Anti-inflammatory | Pain and inflammation (mouth, throat)[6][7][20] |

Case Study: Pazopanib - A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral angiogenesis inhibitor that exemplifies the utility of the indazole scaffold in targeting multiple tyrosine kinases.[17] By inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), pazopanib effectively blocks signaling pathways essential for tumor angiogenesis (the formation of new blood vessels), thereby "starving" the tumor of nutrients and oxygen.[6][17]

Caption: Pazopanib inhibits VEGFR signaling, blocking tumor angiogenesis.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a truly privileged structure in medicinal chemistry. Its combination of synthetic tractability, metabolic stability, and a unique ability to form key interactions with biological targets—most notably the hinge region of kinases—has led to the development of multiple life-saving therapies.[10][21]

The future for indazole-based drug discovery remains bright. Ongoing research continues to explore novel synthetic methodologies for more efficient and diverse functionalization.[3] Furthermore, the application of the indazole scaffold is expanding beyond oncology into areas like neurodegenerative diseases, cardiovascular disorders, and infectious diseases.[22][23] As our understanding of disease biology deepens, the versatility and proven track record of the indazole core ensure it will remain an invaluable tool for medicinal chemists striving to design the next generation of innovative medicines.

References

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Cao, Y., Luo, C., Yang, P., Li, P., & Wu, C. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research. Available at: [Link]

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., & Zhang, Q. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

-

Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

-

Barluenga, J., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bamborough, P., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Singampalli, A., et al. (2025). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, R., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link]

-

Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Available at: [Link]

-

ResearchGate. (n.d.). Indazole 12 as bioisosteric replacement of phenolic analog 50. ResearchGate. Available at: [Link]

-

Sharma, S., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

IGI Global. (n.d.). Synthesis, Properties, and Biological Activities of Indazole. IGI Global Scientific Publishing. Available at: [Link]

-

Blake, J.F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. ResearchGate. Available at: [Link]

-

Qin, J., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.

-

Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Strategies for Indazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Kumar, V., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

-

ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). FDA‐approved drugs in 2020 containing heterocyclic motifs. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2022). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hepatobiliary and Pancreatic Diseases International. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]